![molecular formula C17H15NO4 B027679 (2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid CAS No. 104261-79-2](/img/structure/B27679.png)
(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid
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Overview
Description
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the reaction mechanisms, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, optical activity, and reactivity. Techniques used can include melting point determination, solubility tests, polarimetry, and reactivity tests .Scientific Research Applications
Visible Light-Mediated Decarboxylative Amination
This compound has been used in a visible light-mediated decarboxylative amination process . In this process, the oxidation of α-amino acids provides a versatile CO2-extrusion platform to generate α-aminoalkyl radicals . This method has been developed to be catalyzed by a metal-free photocatalyst under mild conditions .
Direct C (sp3)–H Acyloxylation of Indolin-3-ones
The compound has been used in the direct acyloxylation of indolin-3-ones with carboxylic acids . This process has been developed using 30% aq. H2O2 as a green oxidant at room temperature . Through this strategy, various C2-acyloxy indolin-3-ones were obtained .
Mechanism of Action
Mode of Action
The compound undergoes a visible light-induced decarboxylative amination . This process involves the oxidation of α-amino acids, providing a versatile CO2-extrusion platform to generate α-aminoalkyl radicals .
Biochemical Pathways
The compound is involved in the decarboxylative amination pathway . This pathway is initiated by the oxidation of α-amino acids, leading to the generation of α-aminoalkyl radicals .
Result of Action
The result of the compound’s action is the generation of α-aminoalkyl radicals . These radicals are produced with yields of up to 72% under mild conditions, catalyzed by a metal-free photocatalyst .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-1-phenylmethoxycarbonyl-2,3-dihydroindole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-16(20)15-10-13-8-4-5-9-14(13)18(15)17(21)22-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,20)/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOYWTITVKXHLM-HNNXBMFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid |
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